2-Chloro-2-(3-chlorophenyl)acetic acid
CAS No.: 1368465-26-2
Cat. No.: VC8459760
Molecular Formula: C8H6Cl2O2
Molecular Weight: 205.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368465-26-2 |
|---|---|
| Molecular Formula | C8H6Cl2O2 |
| Molecular Weight | 205.03 g/mol |
| IUPAC Name | 2-chloro-2-(3-chlorophenyl)acetic acid |
| Standard InChI | InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) |
| Standard InChI Key | KTDVGGSTOFEZKZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-chloro-2-(3-chlorophenyl)acetic acid, reflects its substitution pattern: a chlorine atom at the alpha-carbon of the acetic acid chain and a second chlorine at the meta position of the aromatic ring . The SMILES notation \text{C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl and InChIKey KTDVGGSTOFEZKZ-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Table 1: Key Computed Molecular Properties
Stereochemical Considerations
The molecule’s planar aromatic ring and tetrahedral alpha-carbon create a rigid yet polar structure. Density functional theory (DFT) simulations predict intramolecular hydrogen bonding between the carboxylic acid proton and the ortho-chlorine, potentially stabilizing the conformation .
Physicochemical Properties
Solubility and Reactivity
With an XLogP3 value of 2.7, the compound is moderately lipophilic, favoring organic solvents like dichloromethane or ethyl acetate over water . The carboxylic acid group confers acidity (), enabling salt formation under basic conditions. Halogen substituents enhance electrophilicity, making the compound reactive toward nucleophiles such as amines or thiols .
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational predictions suggest:
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NMR: A downfield-shifted singlet for the acidic proton (~12 ppm) and aromatic protons as a multiplet (7.2–7.6 ppm) .
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IR: Strong absorption bands at ~1700 cm (C=O stretch) and 750 cm (C-Cl stretch) .
Synthetic Pathways
Reported Methods
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Chlorination: Introducing chlorine at the phenyl ring’s 3-position.
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Carbonylation: Reaction with CO in the presence of cobalt acetate/nitrate catalysts .
Table 2: Hypothetical Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | Cobalt acetate/nitrate |
| Solvent | n-Butanol |
| Temperature | 40°C |
| Pressure | 0.3–0.5 MPa CO |
| Reaction Time | 12–24 hours |
Challenges and Optimization
Steric hindrance from the 3-chloro substituent may reduce reaction yields compared to para-substituted analogs. Purification via acid-base extraction (pH adjustment to 3) and recrystallization could isolate the product .
| Quantity | Price | Availability |
|---|---|---|
| 50 mg | $248 | 2–3 weeks |
| 1 g | $987 | 2–3 weeks |
Predicted Analytical Data
Collision Cross Section (CCS)
Ion mobility spectrometry predictions for adducts are as follows :
Table 4: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 204.98177 | 136.5 |
| [M+Na] | 226.96371 | 150.3 |
| [M-H] | 202.96721 | 137.7 |
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